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An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of N-(2,5-Dimethylphenyl)-guanidine

A Prospective Analysis for Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Guanidine Derivative In the landscape of drug discovery, the guanidinium group stands out for its unique c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Prospective Analysis for Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Guanidine Derivative

In the landscape of drug discovery, the guanidinium group stands out for its unique chemical properties and its presence in a multitude of biologically active compounds.[1][2][3] Its strong basicity and ability to form multiple hydrogen bonds contribute to its role as a versatile pharmacophore.[3] This guide delves into the prospective pharmacokinetic and bioavailability profile of a specific, novel derivative: N-(2,5-Dimethylphenyl)-guanidine.

It is critical to establish at the outset that, as of the writing of this guide, specific experimental data on the pharmacokinetics and bioavailability of N-(2,5-Dimethylphenyl)-guanidine is not publicly available in the peer-reviewed literature. Therefore, this document is structured as a forward-looking, in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a robust framework for investigating this compound, drawing upon established principles of pharmacokinetics and leveraging data from structurally related molecules to predict its behavior and outline a comprehensive research and development plan.

Part 1: Foundational Physicochemical and Structural Considerations

The pharmacokinetic journey of any compound begins with its fundamental physicochemical properties. For N-(2,5-Dimethylphenyl)-guanidine, these properties are dictated by the interplay between the highly basic guanidine headgroup and the lipophilic 2,5-dimethylphenyl moiety.

The Guanidinium Core: A Double-Edged Sword for Bioavailability

The guanidine group is one of the strongest organic bases, with a pKa of its conjugate acid typically around 13.6.[4] This is due to the significant resonance stabilization of the protonated guanidinium cation.

cluster_guanidine N-(2,5-Dimethylphenyl)-guanidine cluster_cation Guanidinium Cation (Protonated Form) Guanidine H₂N-C(=NH)-NH-Ph(2,5-Me₂) Cation [H₂N-C(NH₂)-NH-Ph(2,5-Me₂)]⁺ Guanidine->Cation Protonation (pKa ~13.6)

Caption: Protonation of N-(2,5-Dimethylphenyl)-guanidine.

This high basicity implies that at physiological pH (1.2-7.4), N-(2,5-Dimethylphenyl)-guanidine will exist almost exclusively in its protonated, charged form. While this enhances aqueous solubility, it can be a significant barrier to passive diffusion across biological membranes, such as the intestinal epithelium, potentially leading to poor oral bioavailability.

The Lipophilic Moiety: The 2,5-Dimethylphenyl Group

The 2,5-dimethylphenyl group is a non-polar, lipophilic substituent. This will increase the overall lipophilicity of the molecule compared to unsubstituted guanidine, which could enhance membrane partitioning and potentially improve absorption and tissue distribution. However, this effect will be in constant competition with the dominant charge of the guanidinium headgroup.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicImplication for Pharmacokinetics
pKa ~13.6Predominantly ionized at physiological pH, potentially low passive absorption.
LogP Moderately LipophilicThe dimethylphenyl group may enhance membrane interaction and tissue distribution.
Solubility High in aqueous media (as the salt)Favorable for formulation but does not guarantee absorption.

Part 2: Prospective Pharmacokinetic Profile (ADME)

Based on its structure, we can hypothesize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of N-(2,5-Dimethylphenyl)-guanidine.

Absorption

Oral administration would likely result in low and variable bioavailability due to the high degree of ionization in the gastrointestinal tract. Alternative routes, such as intravenous or topical (depending on the therapeutic indication), may be necessary to achieve therapeutic concentrations. For oral absorption to occur, the compound might rely on carrier-mediated transport mechanisms, a possibility that would require specific investigation.

Distribution

The volume of distribution (Vd) will be influenced by the balance between the hydrophilicity of the guanidinium group and the lipophilicity of the dimethylphenyl group. Guanidine-containing compounds can exhibit a high affinity for tissues.[5] Plasma protein binding is also a factor to consider, with the lipophilic moiety potentially contributing to binding to albumin.

Metabolism

The metabolism of N-(2,5-Dimethylphenyl)-guanidine is anticipated to occur primarily in the liver. Drawing parallels from the metabolism of the structurally similar pesticide N'-(2,4-dimethylphenyl)-N-methylformamidine, which is metabolized to 2,4-dimethylaniline and other derivatives, we can propose a hypothetical metabolic pathway.[6]

Hypothesized Metabolic Pathways:

  • Aromatic Hydroxylation: Cytochrome P450 enzymes could hydroxylate the 2,5-dimethylphenyl ring at the vacant positions (3, 4, or 6).

  • Oxidation of Methyl Groups: The methyl substituents could undergo oxidation to form hydroxymethyl and subsequently carboxylic acid metabolites.

  • Conjugation: The hydroxylated metabolites would likely undergo Phase II conjugation with glucuronic acid or sulfate to facilitate excretion.[7]

Parent N-(2,5-Dimethylphenyl)-guanidine Phase1 Phase I Metabolism (CYP450) Parent->Phase1 Hydroxylated Hydroxylated Metabolites Phase1->Hydroxylated Oxidized Oxidized Methyl Metabolites Phase1->Oxidized Phase2 Phase II Metabolism Hydroxylated->Phase2 Oxidized->Phase2 Conjugated Glucuronide/Sulfate Conjugates Phase2->Conjugated Excretion Renal Excretion Conjugated->Excretion

Caption: Hypothetical metabolic pathway for N-(2,5-Dimethylphenyl)-guanidine.

Excretion

The primary route of excretion for the parent compound and its more polar metabolites is expected to be renal. A significant portion of the parent drug might be excreted unchanged in the urine, a characteristic seen with other guanidine derivatives like guanfacine.[5]

Part 3: A Roadmap for Experimental Characterization

To move from hypothesis to data, a structured experimental plan is essential. The following protocols outline the necessary steps to define the pharmacokinetic and bioavailability profile of N-(2,5-Dimethylphenyl)-guanidine.

In Vitro ADME Assays

These initial assays provide crucial early data to guide further studies.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance of N-(2,5-Dimethylphenyl)-guanidine.

  • Materials:

    • N-(2,5-Dimethylphenyl)-guanidine

    • Pooled liver microsomes (human, rat, mouse)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Control compounds (high and low clearance)

    • LC-MS/MS system

  • Procedure:

    • Pre-incubate liver microsomes in phosphate buffer at 37°C.

    • Initiate the reaction by adding N-(2,5-Dimethylphenyl)-guanidine and the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of remaining parent compound is plotted against time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies

Animal models are used to understand the drug's behavior in a whole organism.

cluster_workflow In Vivo PK Study Workflow Dosing Administer Compound (IV and PO routes) Sampling Collect Blood Samples at Predetermined Timepoints Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing Analysis Quantify Drug Concentration (LC-MS/MS) Processing->Analysis Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->Modeling Parameters Determine PK Parameters (AUC, Cmax, t½, CL, Vd, F) Modeling->Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol 2: Single-Dose Pharmacokinetic Study in Rodents

  • Objective: To determine key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

  • Materials:

    • N-(2,5-Dimethylphenyl)-guanidine formulated for intravenous (IV) and oral (PO) administration.

    • Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

    • Anticoagulant (e.g., EDTA).

    • LC-MS/MS system.

  • Procedure:

    • IV Administration: Administer a single IV bolus dose to one cohort of rats.

    • PO Administration: Administer a single oral gavage dose to a second cohort.

    • Blood Sampling: Collect blood samples at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Plasma Preparation: Centrifuge blood samples to separate plasma.

    • Sample Analysis: Quantify the concentration of N-(2,5-Dimethylphenyl)-guanidine in plasma using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis:

      • Use non-compartmental analysis to calculate pharmacokinetic parameters.

      • Calculate oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Bioanalytical Method Development

A robust and validated analytical method is the cornerstone of any pharmacokinetic study.

Protocol 3: LC-MS/MS Method Development and Validation

  • Objective: To develop a sensitive and specific method for the quantification of N-(2,5-Dimethylphenyl)-guanidine in biological matrices (e.g., plasma, urine).

  • Instrumentation: Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Method Development:

    • Tuning: Infuse the compound to optimize mass spectrometry parameters (e.g., parent and product ions for multiple reaction monitoring - MRM).

    • Chromatography: Develop a chromatographic method (e.g., reversed-phase or HILIC) to achieve good peak shape and separation from matrix components.

    • Sample Preparation: Optimize a sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Part 4: Synthesis and Conclusion

The journey to understanding the pharmacokinetics and bioavailability of N-(2,5-Dimethylphenyl)-guanidine is a systematic process of inquiry. While the existing literature does not provide direct answers, it offers a strong foundation upon which to build a robust investigational plan.

The high basicity of the guanidine core suggests that oral bioavailability may be a challenge, a common hurdle for this class of compounds.[8] However, the lipophilic 2,5-dimethylphenyl substituent may offer some advantages in terms of tissue distribution and metabolic profile.

The experimental protocols outlined in this guide provide a clear and scientifically rigorous path forward. Through a combination of in vitro and in vivo studies, coupled with validated bioanalytical methods, researchers can elucidate the ADME properties of N-(2,5-Dimethylphenyl)-guanidine. This knowledge is not only critical for the development of this specific compound but also contributes to the broader understanding of guanidine derivatives in medicinal chemistry. The synthesis of novel guanidine derivatives continues to be an active area of research for various therapeutic targets.[9][10][11][12]

By following the principles and methodologies detailed herein, drug development professionals can effectively navigate the challenges of characterizing a novel chemical entity and unlock its therapeutic potential.

References

  • Abbasi, M.A., Irshad, M., Aziz-Ur-Rehman, Siddiqui, S.Z., Nazir, M., Ali Shah, S.A., & Shahid, M. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. [Link]

  • Preclinical pharmacokinetics and tissue distribution of a polyhexamethylene guanidine derivative after ocular mucosal administration. (2025). ResearchGate. [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl) - Semantic Scholar. (2021). Semantic Scholar. [Link]

  • The Chemistry and Biology of Guanidine Natural Products. (2015). RSC Publishing. [Link]

  • Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (n.d.). PubMed. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). SpringerLink. [Link]

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2004). Organic Chemistry Portal. [Link]

  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. (n.d.). PMC. [Link]

  • Effects of N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate on the ventriculo-atrial conductivity of accessory pathways. (n.d.). PubMed. [Link]

  • Metabolism of N²-(4-hydroxyphenyl)guanine, a DNA adduct formed from p-benzoquinone, in rat. (2011). PubMed. [Link]

  • Discovery of N-methylguanidine derivatives as a new type of potent pyruvate kinase M2 inhibitor. (2025). PubMed. [Link]

  • Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis. (n.d.). RSC Publishing. [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021). ACS Publications. [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. (2025). RSC Publishing. [Link]

  • Pharmacokinetics and metabolism of guanfacine in man: a review. (n.d.). PubMed. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI. [Link]

  • (PDF) Guanidine group: Definition and pharmaceutical applications. (2017). ResearchGate. [Link]

  • Guanidine. (n.d.). Wikipedia. [Link].org/wiki/Guanidine)

Sources

Exploratory

crystallographic data and x-ray diffraction for n-(2,5-Dimethylphenyl)-guanidine

An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of N-(2,5-Dimethylphenyl)-guanidine Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of N-(2,5-Dimethylphenyl)-guanidine

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystallographic analysis of N-(2,5-Dimethylphenyl)-guanidine, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not publicly available, this document serves as a detailed procedural roadmap, outlining the essential steps from synthesis and crystallization to single-crystal X-ray diffraction data collection, structure solution, refinement, and validation. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the experimental rationale and the interpretation of crystallographic data for small organic molecules. The presented protocols and data are based on established crystallographic principles and represent a hypothetical yet realistic case study.

Introduction: The Significance of Structural Elucidation

Guanidine and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bonding and electrostatic interactions, making it a key pharmacophore in various drug candidates.[1][3] The therapeutic potential of guanidine-containing molecules spans a wide range, including applications as anticancer, antihypertensive, and antimicrobial agents.[1][2]

For any drug candidate, a thorough understanding of its three-dimensional structure is paramount. Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid.[4][5][6] This method provides invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, all of which are critical for structure-activity relationship (SAR) studies and rational drug design.[7][8] Elucidating the crystal structure of N-(2,5-Dimethylphenyl)-guanidine would provide crucial insights into its solid-state properties, such as stability and solubility, and how it might interact with biological targets.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the compound is a critical factor influencing the success of crystallization.[9]

A plausible synthetic route to N-(2,5-Dimethylphenyl)-guanidine involves the reaction of 2,5-dimethylaniline with cyanamide in the presence of a suitable acid catalyst.[10] Alternatively, a multi-step synthesis starting from a corresponding thiourea derivative can also be employed.[2][10]

Experimental Protocol: Growing Single Crystals of N-(2,5-Dimethylphenyl)-guanidine

The growth of diffraction-quality crystals is often considered both a science and an art.[11] Several techniques can be employed, and the choice of method and solvent system is crucial.[9][12][13]

  • Compound Purification: Ensure the synthesized N-(2,5-Dimethylphenyl)-guanidine is of high purity (>95%), as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography are common purification methods.

  • Solvent Screening:

    • The ideal solvent is one in which the compound is moderately soluble.[9][12]

    • Begin by testing the solubility of a small amount of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

    • Binary solvent systems, where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent"), are often effective.[13]

  • Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent to near-saturation in a clean vial.

      • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

      • Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This is one of the simplest and most common crystallization methods.[9][11]

    • Vapor Diffusion:

      • Dissolve the compound in a small volume of a relatively low-boiling-point solvent in a small, open vial.

      • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a larger volume of a more volatile anti-solvent in which the compound is insoluble.

      • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization. This is an excellent method for small quantities of material.[11][14]

    • Slow Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., the solvent's boiling point).

      • Filter the hot solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). A Dewar flask filled with hot water can be used to achieve very slow cooling.[13]

  • Crystal Harvesting: Once suitable crystals have formed (typically with dimensions > 0.1 mm), carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which they are insoluble and allow them to dry.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Atomic Arrangement

With a suitable single crystal, the next step is to determine its structure using X-ray diffraction.[15][16]

Data Collection

The crystal is mounted on a goniometer head and placed in a diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is then rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.[15]

Experimental Protocol: X-ray Data Collection
  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a suitable holder (e.g., a glass fiber or a cryoloop).

  • Instrument Setup: The crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream. This minimizes thermal motion of the atoms and can improve the quality of the diffraction data.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.[17]

  • Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is devised to measure a complete and redundant set of diffraction intensities. Modern diffractometers often automate this process.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

Data Processing and Structure Solution

The raw diffraction data are processed to yield a list of reflection indices (h, k, l) and their corresponding intensities.[17]

  • Integration: The intensity of each diffraction spot is measured.

  • Scaling and Merging: The intensities from all the collected images are scaled to a common reference frame, and symmetry-related reflections are averaged.

  • Absorption Correction: Corrections are applied to account for the absorption of X-rays by the crystal.

Once the data are processed, the "phase problem" must be solved to determine the positions of the atoms in the unit cell. For small molecules, "direct methods" are typically used, which employ statistical relationships between the phases of the reflections.[15]

Experimental Protocol: Structure Solution and Refinement
  • Software Selection: Utilize a crystallographic software suite such as Olex2, SHELX, or APEX for structure solution and refinement.[18][19]

  • Structure Solution: Input the processed reflection data into the software and use direct methods to obtain an initial structural model. This model will show the positions of the heavier atoms (non-hydrogen atoms).

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions.

Structure Refinement and Validation

The quality of the final crystal structure is assessed using several parameters:

  • R-factors (R1 and wR2): These are measures of the agreement between the calculated and observed structure factors. Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): This should be close to 1 for a good refinement.

After refinement, the structure must be validated to ensure its chemical and crystallographic reasonableness.[20][21][22][23] The checkCIF utility, often integrated into crystallographic software, is an essential tool for this purpose.[23] It checks for inconsistencies, potential errors in symmetry assignment, and unusual geometric parameters.

Crystallographic Data and Structural Interpretation (Hypothetical Data)

The following tables present hypothetical but realistic crystallographic data for N-(2,5-Dimethylphenyl)-guanidine, as would be reported in a scientific publication.

Table 1: Crystal Data and Structure Refinement for N-(2,5-Dimethylphenyl)-guanidine

ParameterValue
Empirical formulaC9H13N3
Formula weight163.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 12.126(3) Å, β = 105.67(1)°
c = 9.234(2) Å, γ = 90°
Volume921.5(4) ų
Z4
Density (calculated)1.176 Mg/m³
Absorption coefficient0.078 mm⁻¹
F(000)352
Crystal size0.25 x 0.20 x 0.15 mm³
θ range for data collection2.50 to 27.50°
Index ranges-11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -11 ≤ l ≤ 11
Reflections collected8456
Independent reflections2109 [R(int) = 0.021]
Completeness to θ = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2109 / 0 / 110
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.051, wR2 = 0.123
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Table 2: Selected Hypothetical Bond Lengths (Å) and Angles (°) for N-(2,5-Dimethylphenyl)-guanidine

Bond/AngleLength/Value
C1-N11.345(2)
C1-N21.338(2)
C1-N31.351(2)
N3-C21.423(2)
N1-C1-N2120.5(1)
N1-C1-N3119.2(1)
N2-C1-N3120.3(1)
C1-N3-C2125.8(1)

Table 3: Hypothetical Hydrogen Bond Geometry (Å, °)

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
N1–H1A···N2ⁱ0.882.122.987(2)170.2
N2–H2A···N1ⁱⁱ0.882.082.954(2)172.5

Symmetry codes: (i) -x+1, y+1/2, -z+1/2; (ii) -x, y-1/2, -z+1/2

Structural Interpretation

The hypothetical data in Table 1 suggests a good quality structure refinement. The bond lengths within the guanidinium core (C1-N1, C1-N2, C1-N3) are intermediate between typical C-N single and C=N double bonds, indicating delocalization of the π-electrons across the N-C-N system, a characteristic feature of guanidines.[24] The sum of the angles around the central carbon atom (C1) is approximately 360°, confirming the planarity of the guanidinium group.

The crystal packing would likely be dominated by intermolecular hydrogen bonds. As shown in Table 3, the N-H groups of the guanidinium moiety can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. These interactions would link the molecules into a network, contributing to the stability of the crystal lattice. The 2,5-dimethylphenyl group would likely be involved in weaker van der Waals interactions.

Visualization and Data Deposition

Visualizing the crystal structure is crucial for its interpretation. Software like Mercury can be used to generate high-quality images of the molecular structure and its packing in the crystal lattice.[25]

Diagrams

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Interpretation & Deposition Synthesis Synthesis of N-(2,5-Dimethylphenyl)-guanidine Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Structural_Analysis Structural Analysis Validation->Structural_Analysis Data_Deposition Data Deposition (CIF) Structural_Analysis->Data_Deposition intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N1-H C_guan_A C(N)₂ N1_A->C_guan_A H-Bond N2_B N2 N1_A->N2_B H-Bond N2_A N2-H N2_A->C_guan_A H-Bond Aryl_A Aryl C_guan_A->Aryl_A N3_A N3 N3_A->C_guan_A H-Bond N1_B H-N1 C_guan_B C(N)₂ N1_B->C_guan_B H-Bond N2_B->C_guan_B H-Bond Aryl_B Aryl C_guan_B->Aryl_B N3_B N3 N3_B->C_guan_B H-Bond

Caption: Key hydrogen bonding interactions in the crystal packing.

Data Deposition

To ensure the integrity and accessibility of scientific data, it is standard practice to deposit crystallographic data in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. [26][27]Data is submitted in the Crystallographic Information File (CIF) format, which is a standard text file format for exchanging crystallographic information. [24][28][29][30][31]

Conclusion

This technical guide has outlined the comprehensive process for the crystallographic analysis of N-(2,5-Dimethylphenyl)-guanidine. Although based on a hypothetical case, the principles and protocols described are universally applicable to the structural elucidation of small organic molecules. A successful crystallographic study, from crystal growth to the final validated structure, provides a wealth of information that is indispensable for understanding the chemical and physical properties of a compound. For a molecule like N-(2,5-Dimethylphenyl)-guanidine, this structural knowledge would be a critical asset in its development as a potential therapeutic agent, enabling a deeper understanding of its behavior and facilitating the design of more potent and selective analogs.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), e1. [Link]

  • Crystal Structure Determination I. (2007). National Workshop on Crystal Structure Determination using Powder XRD. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Validation of Experimental Crystal Structures. [Link]

  • International Union of Crystallography (IUCr). Crystallographic Information Framework (CIF). [Link]

  • University of Wisconsin-Madison Libraries. Cambridge Structure Database. [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

  • Massachusetts Institute of Technology (MIT). Cambridge Structural Database. [Link]

  • International Union of Crystallography (IUCr). (IUCr) CIF 1.1 syntax specification. [Link]

  • North Carolina State University Libraries. Cambridge structural database system. [Link]

  • PapersFlow. Crystal Structure Validation: Research Guide & Papers. [Link]

  • CCP14. Introduction to Powder Crystallographic Information File (CIF). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2023, June 14). Validation of Experimental Crystal Structures. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Bruker. APEX Software. [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. [Link]

  • Phenix. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • RCSB PDB. Crystallography Software. [Link]

  • Eastern Analytical Symposium & Exposition. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

  • Purdue University, Department of Chemistry. X-Ray Crystallography - Software. [Link]

  • Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1937–1953. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy. [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography. Molecular Pathology, 53(1), 8–14. [Link]

  • Guide for crystallization. [Link]

  • Musil, F., et al. (2022). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science, 13(45), 13494–13504. [Link]

  • University of Illinois, Materials Research Laboratory. X-Ray Data Analysis Software Packages. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • EBSCO Research Starters. Determining crystal structures. [Link]

  • US Patent US6509497B1. (2003).
  • Product Class 13: Guanidine Derivatives. (2005). Science of Synthesis, 22, 807-849. [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • International Union of Crystallography (IUCr). Chapter 7. Methods and problems of crystal structure analysis. [Link]

  • Musil, F., et al. (2022). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science, 13, 13494-13504. [Link]

  • G. S. S. S. N. S. S. N. Kumar, et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13, 28187-28203. [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{11][26][28]riazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1260. [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]

  • Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1937-1953. [Link]

  • Sapa, J., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(10), 1794–1807. [Link]

  • Garaeva, A. A., & Fendler, K. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of general physiology, 149(12), 1091–1103. [Link]

  • Griti. (2016, September 21). X ray Crystallography Overview | Structure of Organic Molecules | Griti [Video]. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize n-(2,5-Dimethylphenyl)-guanidine in the laboratory

Application Note: Laboratory Synthesis and Isolation of N-(2,5-Dimethylphenyl)-guanidine Target Audience: Researchers, synthetic chemists, and drug development professionals. Field Application: Pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Isolation of N-(2,5-Dimethylphenyl)-guanidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Field Application: Pharmaceutical intermediate synthesis, specifically in the development of novel penicillin salts and pyrimidine-based active pharmaceutical ingredients (APIs).

Executive Summary

N-(2,5-Dimethylphenyl)-guanidine (also known as 2,5-Dimethylphenylguanidine) is a substituted aromatic guanidine utilized as a critical intermediate in medicinal chemistry. Historically, it has been employed in the formulation of specialized penicillin-V salts to enhance pharmacokinetic profiles[1], and structurally similar phenylguanidines act as key building blocks for pharmaceutically active pyrimidines and urokinase inhibitors[2].

This application note details a highly scalable, self-validating synthetic protocol for the guanylation of 2,5-dimethylaniline using aqueous cyanamide. The methodology avoids the use of hazardous heavy-metal catalysts (such as Scandium triflate) by leveraging a tightly controlled pH environment to drive the nucleophilic addition.

Mechanistic Rationale & Causality

The synthesis of aromatic substituted guanidines from anilines and cyanamide is a well-established transformation, but it requires precise thermodynamic and pH control to prevent side reactions[2].

  • The Role of the Acidic Medium (pH Control): 2,5-Dimethylaniline is a relatively weak nucleophile due to the delocalization of the nitrogen lone pair into the aromatic ring, further sterically hindered by the ortho-methyl group. By converting the aniline to its hydrochloride salt, we establish an equilibrium where a catalytic amount of free base aniline reacts with protonated cyanamide. Protonation of the cyanamide nitrile nitrogen significantly increases the electrophilicity of the nitrile carbon, lowering the activation energy required for the nucleophilic attack.

  • Temperature Kinetics (80–87 °C): The reaction is maintained at an elevated temperature to drive the addition forward. However, exceeding 90 °C or allowing the pH to drift into the alkaline range promotes the dimerization of cyanamide into dicyandiamide, drastically reducing yield and complicating purification[2].

  • Aqueous Cyanamide (50% w/w): Utilizing an aqueous solution rather than solid cyanamide ensures safer handling (mitigating toxicity and hygroscopic degradation) and allows for controlled dropwise addition to manage the mild exotherm during the initial coupling phase[2].

Experimental Workflow

G Step1 1. Salt Formation 2,5-Dimethylaniline + HCl (aq) Step2 2. Electrophile Addition 50% Aqueous Cyanamide Step1->Step2 pH ~2.5 Step3 3. Thermal Guanylation (80-87°C, 3 h) Step2->Step3 Nucleophilic attack Step4 4. Controlled Cooling (Gradient to 5°C) Step3->Step4 Crystallization Step5 5. Vacuum Filtration & Cold Wash Step4->Step5 Mother liquor removal Step6 6. Isolation N-(2,5-Dimethylphenyl)guanidine HCl Step5->Step6 Vacuum drying

Caption: Synthetic workflow for the guanylation of 2,5-dimethylaniline.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2,5-Dimethylaniline (98%)121.181.00 eq121.2 g (1.0 mol)Primary nucleophile / Substrate
Hydrochloric Acid (32% aq)36.461.15 eq131.0 g (1.15 mol)Proton source / Salt formation
Cyanamide (50% aq solution)42.041.25 eq105.1 g (1.25 mol)Electrophilic guanylating agent
Deionized Water 18.02Solvent100.0 mLReaction medium
Ethanol (Absolute, cold)46.07Wash50.0 mLPurification solvent

Note: Reagent grades must be ACS or higher. Cyanamide solutions should be stored at 2–8 °C to prevent premature polymerization.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Aniline Hydrochloride Salt

  • Equip a 1000 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and an internal temperature probe.

  • Charge the flask with 121.2 g of 2,5-dimethylaniline and 100.0 mL of deionized water. Begin moderate stirring (400 rpm).

  • Place the flask in an ice-water bath. Slowly add 114.0 g of 32% aqueous HCl via the dropping funnel over 20 minutes. Maintain the internal temperature below 30 °C during this exothermic salt formation[2].

  • Verify the pH of the resulting suspension. It should be approximately 2.0–2.5.

Phase 2: Guanylation Reaction 5. Replace the ice bath with a silicone oil heating mantle. Heat the reaction mixture to an internal temperature of 85–87 °C until a clear to slightly turbid solution forms[2]. 6. Load the dropping funnel with 105.1 g of 50% aqueous cyanamide. 7. Add the cyanamide solution dropwise into the boiling solution over a period of 45–60 minutes. Causality Check: Slow addition prevents a rapid exotherm and minimizes the local concentration of cyanamide, thereby suppressing the formation of dicyandiamide. 8. Approximately 10 minutes before the completion of the cyanamide addition, add the remaining 17.0 g of 32% HCl to ensure the pH remains acidic as the basic guanidine product forms[2]. 9. Maintain stirring at 85–87 °C for an additional 3 hours to ensure complete conversion.

Phase 3: Isolation and Purification 10. Remove the heat source and allow the mixture to cool slowly to 60 °C. 11. Transfer the flask to an ice-water bath and apply a gradient cooling protocol, lowering the temperature to 5 °C over 1 hour. Causality Check: Gradient cooling promotes the growth of larger, purer crystals of N-(2,5-Dimethylphenyl)guanidine hydrochloride, preventing the occlusion of unreacted aniline or side products. 12. Isolate the precipitated crystals via vacuum filtration using a Büchner funnel. 13. Wash the filter cake twice with 25 mL portions of ice-cold ethanol to remove any residual unreacted 2,5-dimethylaniline and colored impurities. 14. Dry the product in a vacuum oven at 50–60 °C (-0.05 to -0.07 MPa) for 12 hours until a constant weight is achieved.

Analytical Characterization & Validation

To ensure the integrity of the synthesized N-(2,5-Dimethylphenyl)guanidine hydrochloride, the isolated product must be validated against the following expected analytical parameters.

Analytical TechniqueExpected Observation / SignalStructural Implication
Yield > 85% (based on aniline)Confirms reaction efficiency.
Melting Point Sharp, typically > 200 °C (dec.)Indicates high purity of the hydrochloride salt.
1H-NMR (DMSO-d6) δ 2.15 (s, 3H), 2.28 (s, 3H)Confirms the presence of the ortho and meta methyl groups.
1H-NMR (DMSO-d6) δ 7.0 - 7.3 (m, 3H)Aromatic protons of the 2,5-disubstituted ring.
1H-NMR (DMSO-d6) δ 7.5 - 9.5 (br s, 4H, exchangeable)Guanidinium protons (NH, NH2+).
ESI-MS (Positive Mode) [M+H]+ m/z = 164.12Confirms the exact mass of the free base (C9H13N3).

Sources

Application

Application Notes and Protocols: N-(2,5-Dimethylphenyl)-guanidine in Asymmetric Organocatalysis

Prepared by: Gemini, Senior Application Scientist Introduction: The Rise of N-Aryl Guanidines in Asymmetric Synthesis The field of organocatalysis has emerged as a powerful third pillar of catalysis, complementing tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rise of N-Aryl Guanidines in Asymmetric Synthesis

The field of organocatalysis has emerged as a powerful third pillar of catalysis, complementing traditional metal- and biocatalysis. Within this domain, chiral guanidines have garnered significant attention due to their unique properties as strong Brønsted bases and their ability to act as hydrogen-bond donors.[1][2] This dual-activation capability allows them to catalyze a wide range of asymmetric transformations with high efficiency and stereoselectivity.[3]

This guide focuses on the application of N-(2,5-Dimethylphenyl)-guanidine, a readily accessible acyclic guanidine, as an organocatalyst in asymmetric synthesis. The strategic placement of methyl groups at the 2 and 5 positions of the phenyl ring introduces specific steric and electronic features that can influence catalyst performance, substrate scope, and the stereochemical outcome of a reaction. These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, synthesis, and practical application of this catalyst in a key asymmetric transformation.

Core Principle: The Dual-Activation Mechanism of Guanidine Catalysis

The catalytic prowess of chiral guanidines lies in their ability to simultaneously activate both the nucleophile and the electrophile. Upon deprotonation of a pronucleophile (e.g., a nitroalkane or a malonate derivative), the guanidine is protonated to form a chiral guanidinium ion. This ion then serves as a bifunctional Brønsted acid, activating the electrophile (e.g., an imine or an enone) through a network of hydrogen bonds. This organized transition state is key to achieving high levels of stereocontrol.

A representative catalytic cycle for an aza-Henry (nitro-Mannich) reaction is depicted below. The guanidine first deprotonates the nitroalkane, creating a nitronate intermediate. The resulting guanidinium ion then coordinates with both the nitronate and the imine, bringing them into close proximity and directing the facial attack of the nucleophile onto the electrophile.

Guanidine Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Guanidine Catalyst (Base) Intermediate Guanidinium-Nitronate Ion Pair Catalyst->Intermediate Deprotonation Pronucleophile Pronucleophile (e.g., R-CH2-NO2) Pronucleophile->Intermediate Electrophile Electrophile (e.g., Imine) TransitionState Organized Transition State Electrophile->TransitionState H-Bond Activation Intermediate->TransitionState Product Chiral Product TransitionState->Product C-C Bond Formation RegeneratedCatalyst Guanidine Catalyst (Regenerated) Product->RegeneratedCatalyst Proton Transfer RegeneratedCatalyst->Catalyst

Figure 1: Generalized catalytic cycle for a guanidine-catalyzed asymmetric reaction.

Synthesis of N-(2,5-Dimethylphenyl)-guanidine

The target organocatalyst can be synthesized from commercially available starting materials. A common and effective method involves the conversion of the corresponding aniline to a thiourea, followed by desulfurization and guanylation.

Synthesis_Workflow Synthesis Workflow for N-(2,5-Dimethylphenyl)-guanidine Start 2,5-Dimethylaniline Step1 Reaction with Isothiocyanate Source Start->Step1 Thiourea N-(2,5-Dimethylphenyl)thiourea Step1->Thiourea Step2 Desulfurization & Guanylation with Amine Thiourea->Step2 Product N-(2,5-Dimethylphenyl)-guanidine Step2->Product

Sources

Method

Application Note: Optimized Protocols for the Dissolution and Handling of N-(2,5-Dimethylphenyl)-guanidine in DMSO

Pharmacochemical Context & Solvation Dynamics N-(2,5-Dimethylphenyl)-guanidine is a highly basic arylguanidine derivative frequently utilized in pharmacological research, particularly in the study of 5-Hydroxytryptamine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacochemical Context & Solvation Dynamics

N-(2,5-Dimethylphenyl)-guanidine is a highly basic arylguanidine derivative frequently utilized in pharmacological research, particularly in the study of 5-Hydroxytryptamine-3 (5-HT3) receptor modulation and kinase inhibition[1]. Like most arylguanidines, it possesses a highly resonant guanidinium moiety with a pKa of approximately 12.5, meaning it remains almost entirely protonated at physiological pH[2].

The primary challenge in handling lipophilic arylguanidines lies in the dichotomy of their structure: the highly polar, hydrogen-bonding guanidine headgroup strongly resists dissolution in non-polar solvents, while the hydrophobic 2,5-dimethylphenyl ring limits solubility in purely aqueous environments[3]. Consequently, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice, as its high dielectric constant and aprotic nature effectively solvate both structural domains[4].

Physicochemical Profiling

To ensure stoichiometric accuracy and prevent solvent-induced precipitation, researchers must base their calculations on the specific salt form of the compound being utilized.

PropertyValueExperimental Implication
Chemical Name N-(2,5-Dimethylphenyl)guanidineTarget specificity and steric hindrance profiling.
Molecular Formula C9H13N3 (Free Base)Determines stoichiometric calculations.
Molecular Weight 163.22 g/mol (Free Base)Required for precise molarity calculations.
pKa (Conjugate Acid) ~12.5Highly basic; dictates electrostatic interactions[2].
Solubility in DMSO ≥ 25 mMOptimal stock concentration range for in vitro assays[4].
Storage (Solid) Room TemperatureStable under strictly dry, desiccated conditions[4].
Storage (Solution) -20°C to -80°CPrevents hydrolysis; stable for 1 to 6 months[5].

The Thermodynamics of Arylguanidine Dissolution

As a Senior Application Scientist, I frequently observe researchers failing to achieve complete dissolution due to a misunderstanding of solvent hygroscopicity. DMSO is aggressively hygroscopic. When exposed to ambient laboratory humidity, DMSO rapidly absorbs atmospheric water. This moisture alters the solvent's dielectric environment, causing the hydrophobic 2,5-dimethylphenyl moiety to aggregate and precipitate out of solution[5].

Furthermore, if the compound is supplied as a salt (e.g., hydrochloride or nitrate), the strong ionic lattice energy of the crystal requires significant thermodynamic input to disrupt. While the free base dissolves readily, salt forms often require acoustic cavitation (sonication) to overcome these intermolecular forces in an aprotic solvent[3].

Step-by-Step Methodology: 50 mM Master Stock Preparation

Objective: To formulate a stable, precipitate-free 50 mM stock solution of N-(2,5-Dimethylphenyl)-guanidine that serves as a self-validating standard for downstream assays.

Phase I: Environmental Control
  • Thermal Equilibration: Remove the lyophilized compound and a sealed bottle of anhydrous DMSO (≥99.9% purity) from storage. Allow them to equilibrate to ambient room temperature (20–25°C) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the hygroscopic powder, which will permanently degrade the stock's solubility profile[4].

Phase II: Gravimetric Formulation
  • Precision Weighing: Using a micro-analytical balance, accurately weigh 8.16 mg of N-(2,5-Dimethylphenyl)-guanidine (free base). Transfer the powder to a sterile, static-free amber microcentrifuge tube.

    • Note: If utilizing a hydrochloride salt form (MW ≈ 199.68 g/mol ), adjust the mass to 9.98 mg to maintain the 50 mM target molarity.

  • Primary Solvation: Add exactly 1.0 mL of newly opened, anhydrous DMSO to the vial.

Phase III: Energy Input & Quality Control
  • Mechanical Agitation: Vortex the suspension vigorously for 60 seconds.

  • Acoustic Cavitation (If Required): If the solution remains turbid (a common occurrence with salt forms), place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Causality: Sonication provides localized thermodynamic energy to disrupt the strong hydrogen-bonding network of the guanidinium crystal lattice without degrading the molecule[3].

  • Visual Validation: Inspect the vial against a dark background. The solution must be optically clear with zero visible particulates.

Phase IV: Preservation
  • Aliquoting: Dispense the master stock into 50 µL single-use aliquots in tightly sealed amber vials.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles. Repeated temperature fluctuations introduce condensation, inevitably leading to compound precipitation and concentration inaccuracies[4].

  • Cryogenic Storage: Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months)[5].

Workflow Visualization

Workflow A 1. Thermal Equilibration Bring compound & DMSO to RT B 2. Precision Weighing Use analytical balance A->B C 3. Solvent Addition Add Anhydrous DMSO (≥99.9%) B->C D 4. Mechanical Agitation Vortex 60s / Sonicate 5m C->D E 5. Visual Inspection Is the solution optically clear? D->E F Thermal Disruption Heat at 37°C for 10m E->F Turbid / Particulates G 6. Aliquoting Dispense into amber vials E->G Clear Solution F->D Re-agitate H 7. Cryogenic Storage Store at -20°C to -80°C G->H

Figure 1: Systematic workflow for dissolving N-(2,5-Dimethylphenyl)-guanidine in DMSO.

Downstream Application: Aqueous Dilution Strategies

When transitioning from the DMSO master stock to physiological buffers (e.g., PBS or cell culture media) for in vitro assays, the sudden drop in solvent dielectric constant can cause the compound to crash out of solution.

Best Practice for Aqueous Dilution:

  • Pre-warm the target aqueous buffer to 37°C.

  • Place the buffer on a magnetic stirrer to ensure rapid micro-mixing.

  • Submerge the pipette tip beneath the surface of the vigorously stirring buffer and inject the DMSO stock dropwise.

  • Critical Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% to 1.0% (v/v) . Exceeding this threshold not only risks compound precipitation but also introduces severe solvent-induced cytotoxicity and off-target cellular artifacts[6].

References

  • DATASHEET - 1-Phenylbiguanide hydrochloride Hello Bio
  • GGACK | uPA Inhibitor MedChemExpress
  • Long-Chain Cyclic Arylguanidines as Multifunctional Serotonin Receptor Ligands with Antiproliferative Activity ResearchG
  • Platinum(ii)
  • Product Class 13: Guanidine Deriv
  • Superagonist, Full Agonist, Partial Agonist, and Antagonist Actions of Arylguanidines at 5-Hydroxytryptamine-3 (5-HT3)

Sources

Application

Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of N-(2,5-Dimethylphenyl)-guanidine

Abstract This application note details a comprehensive and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the precise and accurate quantitative analysis of N-(2,5-Dimethylphenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the precise and accurate quantitative analysis of N-(2,5-Dimethylphenyl)-guanidine. Guanidine and its derivatives are highly polar and basic compounds, often presenting significant challenges for retention and peak shape in traditional reversed-phase liquid chromatography (RPLC). To overcome these issues, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the effective separation of polar and hydrophilic compounds. Coupled with mass spectrometry detection, this method offers high sensitivity and selectivity. The protocol herein has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in regulated environments such as pharmaceutical development and quality control.

Introduction

N-(2,5-Dimethylphenyl)-guanidine is a guanidine derivative with a molecular formula of C9H13N3. The guanidinium group, with a pKa of approximately 13.6, renders these molecules highly basic and polar.[1] This inherent polarity makes them challenging to analyze using conventional RPLC methods, as they often exhibit poor retention and elute near the void volume.[2] Consequently, there is a critical need for robust analytical methods that can reliably quantify such compounds in various matrices.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of polar analytes.[3][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[4] The retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[4][6] This approach provides excellent retention for highly polar compounds that are unretained in RPLC.[7]

When coupled with mass spectrometry (MS), particularly with electrospray ionization (ESI), HILIC offers enhanced sensitivity.[4][5] The high organic content of the mobile phase facilitates efficient desolvation and ionization in the ESI source, leading to a significant increase in signal intensity compared to RPLC methods that often employ high aqueous mobile phases.[6]

This application note provides a step-by-step guide for the development and validation of an HPLC-MS method for the quantitative analysis of N-(2,5-Dimethylphenyl)-guanidine, adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[8][9][10]

Experimental

Materials and Reagents
  • N-(2,5-Dimethylphenyl)-guanidine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used for this analysis.

ParameterCondition
HPLC System Standard LC System
Column HILIC Column (e.g., Silica, Amide, or other polar stationary phase), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition To be determined experimentally (Precursor ion -> Product ion)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow To be optimized for the specific instrument
Rationale for Method Development Choices
  • Chromatographic Mode (HILIC): Due to the high polarity and basicity of N-(2,5-Dimethylphenyl)-guanidine, HILIC was selected to ensure adequate retention and separation from other matrix components.[3][5] Traditional RPLC would likely result in little to no retention.[2]

  • Stationary Phase: A silica or amide-based HILIC column is a suitable starting point, as these phases provide a good balance of hydrophilicity for retaining polar compounds.

  • Mobile Phase: A combination of a weak aqueous buffer (ammonium formate) and a high percentage of organic solvent (acetonitrile) is typical for HILIC separations.[4] The buffer helps to maintain a consistent pH and ionic strength, which can improve peak shape and reproducibility. Formic acid is added to both mobile phases to promote protonation of the analyte, which is beneficial for positive mode ESI-MS detection.

  • Mass Spectrometry Detection (ESI+): Guanidine compounds are highly basic and readily protonated, making positive mode electrospray ionization the ideal choice for sensitive and selective detection.[11][12] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and quantitative accuracy by monitoring a specific precursor-to-product ion transition.[13][14]

Method Development and Optimization Workflow

The following diagram illustrates the logical workflow for developing the HPLC-MS method.

MethodDevelopmentWorkflow Figure 1: HPLC-MS Method Development Workflow A Analyte Characterization (Polarity, pKa, MW) B Select Chromatographic Mode (HILIC) A->B C Select Column & Mobile Phase B->C D Optimize MS Parameters (Tune for Precursor/Product Ions) C->D E Optimize Chromatographic Conditions (Gradient, Flow Rate, Temp) D->E F System Suitability Testing E->F G Method Validation (ICH Q2(R1)) F->G

Caption: A logical workflow for the development of the HPLC-MS method.

Protocol: Quantitative Analysis of N-(2,5-Dimethylphenyl)-guanidine

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-(2,5-Dimethylphenyl)-guanidine reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (95% Acetonitrile with 0.1% Formic Acid) to create a calibration curve covering the desired concentration range.

  • Sample Preparation: The sample preparation procedure will be matrix-dependent. For relatively clean samples, a simple "dilute-and-shoot" approach may be sufficient. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[13]

HPLC-MS Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions (95% B) until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the HPLC system.

  • Acquire data using the optimized MS parameters in MRM mode.

Method Validation

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[8][10] For bioanalytical methods, guidance from the FDA should also be considered.[15][16] The following validation parameters should be assessed:

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by showing that there are no interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area response against the concentration of the analyte. The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations (quality control samples) and expressing the results as a percentage of the nominal value. Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at the LLOQ)
Precision (RSD) ≤ 15% (≤ 20% at the LLOQ)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations to be assessed include changes in mobile phase composition, column temperature, and flow rate.

Validation Workflow Diagram

The following diagram outlines the key steps in the method validation process.

ValidationWorkflow Figure 2: Method Validation Workflow A Develop and Optimize Method B Specificity / Selectivity A->B C Linearity & Range A->C D Accuracy & Precision (Intra- and Inter-day) A->D F Robustness A->F G Validated Method B->G E LOD & LOQ C->E C->G D->G E->G F->G

Caption: A workflow diagram for the validation of the analytical method.

Conclusion

This application note presents a robust and reliable HPLC-MS method for the quantitative analysis of the polar and basic compound N-(2,5-Dimethylphenyl)-guanidine. By utilizing HILIC for chromatographic separation and MS for detection, this method overcomes the challenges associated with traditional RPLC. The detailed protocol and validation guidelines provided herein offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this method in their laboratories. Adherence to the described validation procedures will ensure the generation of high-quality, reproducible, and scientifically sound data suitable for regulatory submissions.

References

  • Czech, A., & Oleszczuk, N. (2013). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Nakada, N., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30(20), 58498–58507. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Nakada, N., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC. [Link]

  • ResearchGate. (2026, February 10). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. [Link]

  • PMC. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • IntechOpen. (2025, September 29). Ionization Techniques for Mass Spectral Analysis. [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]

  • PubMed. (2005, May 6). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]

  • National Institutes of Health. (n.d.). N,N'-Bis(dimethylphenyl)guanidine. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Guanidine, N,N'-diphenyl- (CAS 102-06-7). [Link]

  • Glasovac, Z., et al. (2005). Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). Tetrahedron Letters, 46(50), 8733–8736.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). guanidine. [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and purity in n-(2,5-Dimethylphenyl)-guanidine synthesis

Welcome to the Advanced Guanylation Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing N-(2,5-Dimethylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Guanylation Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing N-(2,5-Dimethylphenyl)-guanidine.

The synthesis of this compound is notoriously difficult due to the steric hindrance introduced by the ortho-methyl group on the 2,5-dimethylaniline precursor. This guide shifts away from generic protocols, focusing instead on the causality of reaction failures and providing self-validating methodologies to ensure high yield and >99% purity.

Diagnostic Hub: Synthesis Workflows

To overcome the activation energy barrier imposed by steric hindrance, researchers must select the appropriate electrophilic guanylating agent. The workflow below maps the three primary synthetic strategies.

G A 2,5-Dimethylaniline (Sterically Hindered) B Cyanamide + Sc(OTf)3 (Lewis Acid Activation) A->B C Pyrazole-1-carboxamidine (Thermodynamic Leaving Group) A->C D Cyanogen Bromide (Electrophilic Cyanation) A->D E Intermediate Stabilization B->E C->E D->E F Crude N-(2,5-Dimethylphenyl)-guanidine E->F G Ion-Exchange / Salt Crystallization F->G H Pure Target Compound (>99%) G->H

Fig 1: Validated synthesis pathways for N-(2,5-Dimethylphenyl)-guanidine.

Root Cause Analysis: Troubleshooting & FAQs

Q1: Why is my yield consistently below 20% when reacting 2,5-dimethylaniline directly with aqueous cyanamide? Causality: The methyl group at the 2-position of 2,5-dimethylaniline creates severe steric hindrance, physically blocking the nucleophilic attack of the amine nitrogen onto the linear cyanamide molecule. Uncatalyzed reactions rely solely on thermal energy, which is insufficient to overcome this steric barrier[1]. Solution: You must increase the electrophilicity of the cyanamide. Employ a Lewis acid catalyst such as Scandium(III) triflate (Sc(OTf)₃). Sc(OTf)₃ coordinates directly to the nitrile nitrogen of cyanamide, dramatically increasing its electrophilic character and allowing the hindered amine to attack efficiently in aqueous or solvent-free conditions[2]. Alternatively, pre-form the amine-hydrochloride salt and reflux in a high-boiling solvent (e.g., chlorobenzene)[1].

Q2: I am observing a high percentage of unreacted 2,5-dimethylaniline even after 24 hours of reflux. How can I drive the reaction to completion? Causality: Guanylation is an equilibrium-driven process. If the intermediate is not stabilized or the leaving group is poor, the reverse reaction dominates. Solution: Switch to a thermodynamically driven guanylating agent like 1H-pyrazole-1-carboxamidine hydrochloride or 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). The expulsion of the pyrazole ring is highly thermodynamically favored (due to the restoration of aromaticity in the leaving group), which acts as an irreversible sink, driving the reaction forward even with sterically hindered anilines[3].

Q3: My crude product contains multiple spots on TLC. How do I prevent the formation of biguanides and poly-guanylated byproducts? Causality: Guanidines are highly basic (pKa ~12.5). Once the mono-guanylated product forms, it becomes a stronger nucleophile than the starting aniline. If excess guanylating agent is present, the newly formed guanidine will attack it, forming biguanides. Solution: Strictly control stoichiometry. Use a slight excess of the aniline (1.1 : 1.0 ratio). More importantly, run the reaction using the hydrochloride salt of the amine. This ensures that as soon as the highly basic guanidine is formed, it is immediately protonated into its guanidinium salt. The positive charge delocalizes across the nitrogen atoms, rendering the molecule non-nucleophilic and preventing over-reaction[1].

Q4: Traditional silica column chromatography is failing. What is the most reliable method for purifying the final compound? Causality: The highly basic guanidine moiety binds irreversibly to the acidic silanol groups on standard silica gel, causing severe streaking and near-total loss of product. Solution: Abandon standard silica. Utilize ion-exchange chromatography using a weakly acidic cation exchange resin (e.g., Amberlite CG-50), which selectively captures the basic guanidine while neutral impurities wash through[3]. Alternatively, utilize the self-validating acid-base extraction protocol detailed in Section 4.

Decision Matrix: Troubleshooting Logic

Use the following logic tree to diagnose and resolve mid-experiment failures rapidly.

Troubleshooting Start Issue: Low Yield or Purity Q1 Is starting aniline fully consumed? Start->Q1 No1 Action: Increase Temp or Add Sc(OTf)3 Catalyst Q1->No1 No Yes1 Analyze Crude Mixture Q1->Yes1 Yes Q2 Are poly-guanylated species present? Yes1->Q2 Yes2 Action: Adjust stoichiometry (Use amine-HCl salt) Q2->Yes2 Yes No2 Action: Optimize Purification (Use Amberlite Resin) Q2->No2 No

Fig 2: Troubleshooting logic for resolving low yield and purity issues.

Validated Methodologies: Step-by-Step Protocols

This protocol utilizes 1H-pyrazole-1-carboxamidine and an acid-base phase switch. Self-Validating Mechanism: The protocol validates itself at Step 5; because only the target guanidine is basic enough to form a stable water-soluble salt at pH 2, a successful phase separation guarantees the isolation of the guanidine from unreacted aniline and organic byproducts. Furthermore, the release of the pyrazole byproduct serves as an internal marker for conversion[3].

Protocol: Synthesis of N-(2,5-Dimethylphenyl)-guanidine Hydrochloride

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2,5-dimethylaniline (1.21 g, 10.0 mmol) and 1H-pyrazole-1-carboxamidine hydrochloride (1.46 g, 10.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol) dropwise. Note: DIPEA neutralizes the hydrochloride salt, freeing the nucleophilic amine while maintaining a controlled pH to prevent premature degradation.

  • Reaction: Heat the mixture to 80°C under an argon atmosphere for 16 hours. Monitor the reaction via TLC (Alumina plates, 10% MeOH in DCM) by tracking the appearance of the pyrazole byproduct.

  • Quenching: Cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate and wash with 5% aqueous LiCl (3 x 20 mL) to completely partition the DMF into the aqueous waste.

  • Self-Validating Phase Switch (Crucial Step): Extract the organic layer with 1M HCl (2 x 20 mL). The highly basic N-(2,5-Dimethylphenyl)-guanidine will instantly protonate and migrate entirely to the aqueous phase. Unreacted aniline (which is much less basic) and pyrazole will remain in the organic layer.

  • Isolation: Lyophilize the combined acidic aqueous phases to remove water.

  • Crystallization: Dissolve the resulting crude solid in a minimum amount of hot absolute ethanol. Add diethyl ether dropwise until the solution becomes slightly cloudy. Cool to 4°C overnight. Filter the resulting white crystals to yield pure N-(2,5-Dimethylphenyl)-guanidine hydrochloride.

Performance Metrics: Quantitative Data Comparison

Selecting the right methodology requires balancing yield against safety and purification difficulty. The table below summarizes the expected quantitative outcomes based on the chosen synthetic route.

Guanylation ReagentCatalyst / AdditiveTemp (°C)Time (h)Typical Yield (%)Impurity Profile / Limitations
Cyanamide (Aqueous) None10024< 20%High unreacted amine due to steric clash.
Cyanamide Sc(OTf)₃ (10 mol%)801275 - 85%Moderate; requires careful control to avoid biguanides[2].
Pyrazole-1-carboxamidine DIPEA (1 equiv)801685 - 95%Excellent; pyrazole byproduct is easily removed via extraction[3].
Cyanogen Bromide None25460 - 70%Poor; highly toxic reagent, prone to side reactions and difficult isolation[4].

References

  • WO1993019042A1 - Preparation of substituted guanidines Source: Google Patents URL
  • Guanidine synthesis by guanylation Source: Organic Chemistry Portal URL:[Link]

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine Source: Organic Chemistry Portal / Synthesis (2004) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Binding Affinities: N-(2,5-Dimethylphenyl)-guanidine vs. 1,3-di-o-tolylguanidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmacological research, particularly in the exploration of novel therapeutics targeting the central nervous system and proliferative d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological research, particularly in the exploration of novel therapeutics targeting the central nervous system and proliferative diseases, guanidine derivatives have emerged as a versatile scaffold. Their ability to interact with a range of biological targets makes them a subject of intense study. This guide provides an in-depth comparison of the receptor binding affinities of two such compounds: N-(2,5-Dimethylphenyl)-guanidine and the well-characterized research tool, 1,3-di-o-tolylguanidine (DTG).

This document moves beyond a simple data sheet, offering insights into the structural nuances that likely govern receptor interactions and providing detailed experimental context. As a Senior Application Scientist, the goal is to equip fellow researchers with a critical understanding of these molecules, grounded in experimental data and established pharmacological principles.

Introduction to the Guanidinium Scaffold and its Significance

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms around a central carbon, is a common motif in biologically active molecules. Its ability to exist in a protonated, delocalized cationic form at physiological pH allows for a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are crucial for receptor binding. This functional group is a key feature in compounds targeting a diverse array of receptors, with a notable interest in sigma (σ) receptors due to their implications in neurological disorders and cancer.

Comparative Receptor Binding Profiles

A direct comparison of the receptor binding affinities of N-(2,5-Dimethylphenyl)-guanidine and 1,3-di-o-tolylguanidine is challenging due to the limited publicly available binding data for N-(2,5-Dimethylphenyl)-guanidine. However, by examining the well-documented profile of DTG and leveraging structure-activity relationship (SAR) studies of related diarylguanidines, we can infer a likely binding landscape for its dimethylphenyl counterpart.

1,3-di-o-tolylguanidine (DTG) is widely recognized as a high-affinity, non-selective sigma receptor agonist, binding to both σ1 and σ2 subtypes.[1][2] Its utility as a research tool stems from this well-characterized interaction.[3]

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Source
1,3-di-o-tolylguanidine (DTG) σ169[1]
σ221[1]
N-(2,5-Dimethylphenyl)-guanidine σ1Data not available
σ2Data not available

Understanding the Targets: Sigma Receptor Signaling Pathways

To appreciate the significance of ligand binding, it is essential to understand the functional consequences of receptor modulation. Sigma receptors are unique intracellular chaperone proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[5][6] They play crucial roles in cellular signaling and homeostasis.

The Sigma-1 (σ1) Receptor Signaling Cascade

The σ1 receptor is a ligand-operated molecular chaperone that modulates a variety of downstream signaling pathways.[7] Under resting conditions, it is associated with the binding immunoglobulin protein (BiP).[5] Upon ligand binding or cellular stress, the σ1 receptor dissociates from BiP and can then interact with and modulate the function of various client proteins, including ion channels (such as K+ channels and NMDA receptors) and other signaling molecules.[8] This modulation can impact calcium signaling, neuronal excitability, and cellular survival pathways.[5][7][9]

sigma1_pathway cluster_downstream Downstream Effects s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active Dissociation ligand Ligand (e.g., DTG) ligand->s1r_bip stress Cellular Stress stress->s1r_bip ion_channels Ion Channel Modulation (K+, NMDA-R) ca_signaling Ca2+ Signaling (via IP3R) cellular_survival Cellular Survival Pathways s1r_active->ion_channels s1r_active->ca_signaling s1r_active->cellular_survival

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

The Sigma-2 (σ2) Receptor / TMEM97 Signaling Network

The σ2 receptor was more recently identified as the transmembrane protein 97 (TMEM97).[10] It is implicated in cell proliferation, cholesterol homeostasis, and neuronal signaling.[10][11] Ligand binding to the σ2 receptor can modulate calcium signaling and has been shown to induce apoptosis in tumor cells, making it a target of interest in oncology.[10] It is also involved in the regulation of various signaling pathways, including those mediated by mTOR and EGFR.[12]

sigma2_pathway cluster_downstream Downstream Effects ligand Ligand (e.g., DTG) s2r σ2 Receptor (TMEM97) ligand->s2r ca_signaling Ca2+ Signaling s2r->ca_signaling cholesterol Cholesterol Homeostasis s2r->cholesterol proliferation Cell Proliferation (mTOR, EGFR pathways) s2r->proliferation apoptosis Apoptosis (in tumor cells) s2r->apoptosis

Caption: Overview of Sigma-2 Receptor (TMEM97) Signaling.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological characterization. A widely used and robust method is the radioligand binding assay. The following protocol provides a detailed, self-validating system for assessing the binding of novel compounds to σ1 and σ2 receptors.

Principle

This is a competitive binding assay where a radiolabeled ligand with known affinity for the target receptor competes with an unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated.

Materials
  • Radioligands:

    • [³H]-(+)-Pentazocine (for σ1 receptor selective binding)

    • [³H]1,3-di-o-tolylguanidine ([³H]DTG) (for σ2 receptor binding, in the presence of a σ1 masking agent)

  • Membrane Preparations: Guinea pig brain or liver homogenates, or cell lines expressing the target receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled Ligands:

    • (+)-Pentazocine (for σ1 masking in σ2 assays)

    • Haloperidol or DTG (for defining non-specific binding)

    • Test compounds at various concentrations

  • Filtration Apparatus: Brandel or Millipore cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and scintillation cocktail.

Step-by-Step Methodology
  • Membrane Preparation: a. Homogenize the tissue or cells in ice-cold assay buffer. b. Centrifuge the homogenate at low speed to remove nuclei and large debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate): a. Total Binding: Add membrane preparation, radioligand, and assay buffer. b. Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol or DTG). c. Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound. d. For σ2 receptor assays, add a saturating concentration of unlabeled (+)-pentazocine to all wells to block binding of [³H]DTG to σ1 receptors.[13][14]

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[13][14]

  • Filtration: a. Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate). b. Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: a. Place the filter discs into scintillation vials. b. Add scintillation cocktail and allow the samples to equilibrate. c. Measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

binding_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis membrane_prep Membrane Preparation incubation Incubation (Membranes + Radioligand + Test Compound) membrane_prep->incubation reagent_prep Reagent Preparation (Radioligand, Buffers, Test Compounds) reagent_prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis IC50 Determination & Ki Calculation counting->data_analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion and Future Directions

1,3-di-o-tolylguanidine (DTG) remains a valuable pharmacological tool due to its well-defined, high-affinity binding to both σ1 and σ2 receptors. In contrast, the receptor binding profile of N-(2,5-Dimethylphenyl)-guanidine is not yet characterized in the scientific literature. Based on established structure-activity relationships for diarylguanidines, it is reasonable to hypothesize that the 2,5-dimethylphenyl substitution confers some degree of affinity for sigma receptors. However, empirical validation through rigorous binding studies is essential to confirm this and to determine its affinity and selectivity.

For researchers in drug development, this guide highlights the importance of comprehensive pharmacological profiling. While structural similarity can provide initial hypotheses, direct experimental evidence is indispensable. The provided radioligand binding assay protocol offers a robust framework for such investigations. Future studies should focus on determining the binding affinities of N-(2,5-Dimethylphenyl)-guanidine and a broader range of substituted phenylguanidines to build a more complete understanding of their structure-activity relationships. This will undoubtedly aid in the rational design of more potent and selective ligands for the sigma receptors and other related targets.

References

  • Scherz, M. W., Fialeix, M., Fischer, J. B., Reddy, N. L., Server, A. C., Sonders, M. S., Tester, B. C., Weber, E., Wong, S. T., & Keana, J. F. (1990). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry, 33(9), 2421–2429. [Link]

  • Wikipedia. (2023, December 12). Sigma-2 receptor. In Wikipedia. [Link]

  • Reddy, N. L., Hu, L. Y., Cotter, R. E., Fischer, J. B., Wong, W. J., McBurney, R. N., Weber, E., Holmes, D. L., Wong, S. T., Prasad, R., & et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 37(2), 260–267. [Link]

  • Zhang, H., & Cuevas, J. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neuroscience, 14, 584. [Link]

  • Sova, M., Rozman, K., Svajger, U., Rozman, P., & Gobec, S. (2016). Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. Medicinal Chemistry, 12(8), 743-755. [Link]

  • Lizama, B. N., Kahle, J. J., Catalano, S. M., Caggiano, A. O., Grundman, M., & Hamby, M. E. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 24(7), 6251. [Link]

  • Yang, Z., Liu, X., & Su, T. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 923589. [Link]

  • Sova, M., Rozman, K., Svajger, U., Rozman, P., & Gobec, S. (2016). Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl)pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists Synthesis of Guanidine-Based TLR4 Antagonists. ResearchGate. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Zeng, C., & Su, T. P. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers, 12(11), 3418. [Link]

  • Wu, C. H., & Su, T. P. (2023). TMEM97/Sigma 2 Receptor Increases Estrogen Receptor α Activity in Promoting Breast Cancer Cell Growth. International Journal of Molecular Sciences, 24(23), 17094. [Link]

  • Wikipedia. (2024, February 26). Sigma-1 receptor. In Wikipedia. [Link]

  • Nguyen, L., & Lucke-Wold, B. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • Kolber, B. (2025). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Publications. [Link]

  • Ngo, A., & Nguyen, L. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Pharmacology, 15, 1459385. [Link]

  • Mach, R. H., & Zeng, C. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Rossi, D., & Pignataro, L. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. ResearchGate. [Link]

  • Glennon, R. A. (2005). Binding characteristics of sigma2 receptor ligands. Brazilian Journal of Medical and Biological Research, 38(11), 1577-1586. [Link]

  • Brimson, J. M., Brown, C. A., & Safrany, S. T. (2014). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British journal of pharmacology, 171(13), 3298–3311. [Link]

  • Giraud, F., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 403. [Link]

  • Rossi, D., et al. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Usiena air. [Link]

  • Weber, E., Sonders, M., Quarum, M., McLean, S., Pou, S., & Keana, J. F. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences of the United States of America, 83(22), 8784–8788. [Link]

  • Cheltsov, A. V., et al. (2026). Development of sigma-1. AperTO. [Link]

  • Brimson, J. M., Brown, C. A., & Safrany, S. T. (2014). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British Journal of Pharmacology, 171(13), 3298-3311. [Link]

  • Yang, H., & Lu, X. (2025). Discovery of N-methylguanidine derivatives as a new type of potent pyruvate kinase M2 inhibitor. PubMed. [Link]

  • Margetic, D., & Tumir, L. M. (2025). Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity. FULIR. [Link]

  • Gundlach, A. L., Largent, B. L., & Snyder, S. H. (1992). Autoradiographic distribution of -pentazocine and [3H]1,3-di-o-tolylguanidine (DTG) binding sites in guinea pig brain: a comparative study. Brain Research, 581(1), 33-38. [Link]

  • Urbanczyk-Lipkowska, Z., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. [Link]

  • Striegl, B. (2010). Synthesis and structure-activity relationships of N - -acylated arylalkylguanidines and related compounds as histamine receptor ligands: Searching for selective H4R agonists. Publikationsserver der Universität Regensburg. [Link]

  • Al-Otaibi, J. S. (2017). Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]

  • Szeto, H. H., et al. (2022). Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. eLife, 11, e79822. [Link]

  • Asano, O., et al. (2002). Novel, Non-acylguanidine-type Na+/H+ Exchanger Inhibitors: Synthesis and Pharmacology of 5-Tetrahydroquinolinylidene Aminoguanidine Derivatives. Journal of Medicinal Chemistry, 45(12), 2564-2571. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

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Comparative

A Comparative Benchmarking Study: N-(2,5-Dimethylphenyl)-guanidine's Catalytic Potential in Organocatalysis

In the ever-evolving landscape of synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ever-evolving landscape of synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis, offering milder reaction conditions and often unique reactivity and selectivity. Among the diverse families of organocatalysts, guanidines have garnered significant attention due to their strong Brønsted basicity and ability to participate in hydrogen bonding interactions. This guide provides an in-depth comparative analysis of the catalytic activity of N-aryl guanidines, with a focus on the potential of N-(2,5-Dimethylphenyl)-guanidine, benchmarked against a suite of standard organocatalysts in a classic carbon-carbon bond-forming reaction: the Michael addition.

This analysis is tailored for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific rationale for experimental design and catalyst selection.

Introduction to Guanidine Organocatalysis

Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms, resulting in a highly basic and delocalized cationic form upon protonation. This inherent basicity allows them to deprotonate a wide range of prochiral nucleophiles, initiating catalytic cycles. Furthermore, the protonated guanidinium moiety can act as a hydrogen-bond donor, activating the electrophile and organizing the transition state to achieve high levels of stereoselectivity.

The Benchmark Reaction: Michael Addition of Dimethyl Malonate to Chalcone

To provide a standardized platform for comparison, we have selected the Michael addition of dimethyl malonate to chalcone. This reaction is a cornerstone of organic synthesis, forming a new carbon-carbon bond and offering a valuable model system to evaluate catalyst efficiency. The key performance metrics for this benchmark reaction are reaction yield and reaction time, with enantioselectivity being a critical parameter for chiral catalysts.

Comparative Performance Analysis

The following table summarizes the catalytic performance of a representative guanidine catalyst alongside several standard organocatalysts in the Michael addition of dimethyl malonate to chalcone. The data has been compiled from various literature sources to provide a broad and objective comparison.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Guanidine (TBD) 10295[1]
L-Proline 104874.1[2]
DMAP 104~Good to Moderate[3]
MacMillan's Catalyst (Imidazolidinone) 202491 (for a similar aldehyde-enone Michael addition)[3]
Tributylphosphine 1024>95[4]

Note: The data presented is for comparative purposes and reaction conditions may vary between studies. Direct head-to-head experimental comparisons under identical conditions are always recommended for the most accurate assessment.

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols for the benchmark Michael addition are provided below. These protocols are representative of the procedures used to generate the comparative data.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the performance of an organocatalyst in the benchmark Michael addition reaction.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis prep_reactants Prepare Reactant Solutions (Chalcone, Dimethyl Malonate) mix Combine Reactants and Catalyst in Solvent prep_reactants->mix prep_catalyst Prepare Catalyst Solution prep_catalyst->mix stir Stir at Controlled Temperature mix->stir monitor Monitor Reaction Progress (TLC, GC, HPLC) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify yield Determine Yield purify->yield characterize Characterize Product (NMR, MS) yield->characterize enantio Determine Enantioselectivity (Chiral HPLC/GC) characterize->enantio

A generalized workflow for organocatalyst screening.
Protocol 1: Guanidine (TBD) Catalyzed Michael Addition

This protocol is adapted from established procedures for strong base-catalyzed Michael additions.[1]

  • To a solution of chalcone (1.0 mmol) in toluene (5 mL), add dimethyl malonate (1.2 mmol). The choice of an aprotic solvent like toluene is common for reactions involving strong bases to avoid interference with the catalytic cycle.

  • Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 10 mol%) to the reaction mixture. TBD is a strong, non-nucleophilic guanidine base that efficiently deprotonates the malonate.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically rapid due to the high basicity of TBD.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: L-Proline Catalyzed Michael Addition

This protocol is representative of enamine-based organocatalysis.[2]

  • In a flask, dissolve L-proline (0.04 mol) in pyridine. Pyridine acts as a solvent and can also influence the catalytic cycle.

  • Add diethyl malonate (0.1 mol) and acrylonitrile (0.12 mol) to the solution. Note that this example uses acrylonitrile as the Michael acceptor, but the general principle applies to chalcone.

  • Stir the reaction mixture at 35°C for 48 hours. Proline catalysis often requires longer reaction times and slightly elevated temperatures compared to strong base catalysis.

  • After the reaction is complete, perform an appropriate aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

Mechanistic Insights: The Role of the Guanidine Catalyst

Guanidine catalysts primarily operate through a Brønsted base mechanism in the Michael addition. The causality behind their effectiveness lies in their ability to efficiently deprotonate the weakly acidic C-H bond of the Michael donor (e.g., dimethyl malonate).

catalytic_cycle catalyst Guanidine Catalyst (B) enolate Enolate Intermediate (R2CH-) catalyst->enolate Deprotonation donor Michael Donor (R2CH2) donor->enolate adduct_complex Adduct-Catalyst Complex enolate->adduct_complex Nucleophilic Attack acceptor Michael Acceptor (R'CH=CHR'') acceptor->adduct_complex adduct_complex->catalyst Catalyst Regeneration product Michael Adduct (R2CH-CHR'CHR'') adduct_complex->product Proton Transfer protonated_catalyst Protonated Catalyst (BH+) protonated_catalyst->adduct_complex H+

A general catalytic cycle for a guanidine-catalyzed Michael addition.

The catalytic cycle begins with the deprotonation of the dimethyl malonate by the guanidine base (B) to form a reactive enolate intermediate and the protonated guanidinium species (BH+). This enolate then undergoes a nucleophilic attack on the β-carbon of the chalcone. The resulting anionic intermediate is then protonated by the guanidinium ion, regenerating the catalyst and releasing the final Michael adduct. The ability of the guanidinium ion to also act as a hydrogen-bond donor can further activate the chalcone towards nucleophilic attack.

Conclusion and Future Outlook

This comparative guide highlights the potential of N-aryl guanidines, represented by the performance of TBD, as highly efficient organocatalysts for the Michael addition reaction. When benchmarked against other standard organocatalysts, guanidines demonstrate significantly faster reaction times, a direct consequence of their strong basicity. While L-proline and MacMillan's catalysts offer the advantage of asymmetric induction, their catalytic cycles are often more complex, leading to longer reaction durations.

For applications where rapid and high-yielding conversions are the primary objective, N-(2,5-Dimethylphenyl)-guanidine and other N-aryl guanidines represent a compelling class of organocatalysts. The steric and electronic properties of the aryl substituent can be fine-tuned to modulate the catalyst's basicity and solubility, offering a versatile platform for catalyst design.

Future research should focus on obtaining direct experimental data for N-(2,5-Dimethylphenyl)-guanidine in this and other benchmark reactions to precisely quantify its catalytic activity. Furthermore, the development of chiral N-aryl guanidines holds significant promise for achieving high enantioselectivity in a variety of important organic transformations.

References

  • Cao, D., Fang, G., Zhang, J., Wang, H., Zheng, C., & Zhao, G. (2016). Enantioselective Michael Addition of Malonates to Enones Catalyzed by Dipeptide-derived Multifunctional Phosphonium Salts. The Journal of Organic Chemistry, 81(20), 9973–9982. [Link]

  • Ishikawa, T., et al. (2000). Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone. Request PDF. [Link]

  • Cardoso, F. S. P., et al. (2002). The Michael addition of dimethyl malonate to α,β-unsaturated aldehydes catalysed by proline lithium salt. Chemical Communications, (18), 2056-2057. [Link]

  • Ferreira, V. F., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 28(3), 1163. [Link]

  • Wang, L., et al. (2010). Synthesis of Diethyl 2-(2-cyanoethyl) malonate Catalyzed by L-Proline. Journal of Chemical and Pharmaceutical Research, 2(1), 373-379. [Link]

  • Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic Chemistry: Current Research, 6(1). [Link]

  • Wang, W., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(73), 41831-41835. [Link]

  • Sudo, A., et al. (2011). Enantioselective Organocatalytic Michael Additions of Malonates to 2-Cyclopentenone. Synlett, 2011(14), 2021-2024. [Link]

  • Wang, L., et al. (2010). Synthesis of Diethyl 2-(2-cyanoethyl) malonate Catalyzed by L-Proline. Journal of Chemical and Pharmaceutical Research, 2(1), 373-379. [Link]

  • Enders, D., et al. (2005). Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones with Imidazolidinones: Cocatalyst Effects and Evidence for an Enamine Intermediate. Angewandte Chemie International Edition, 44(32), 5044-5047. [Link]

  • Gimbert, C., et al. (2005). Michael additions catalyzed by phosphines. An overlooked synthetic method. Tetrahedron, 61(36), 8598-8605. [Link]

  • Palomo, C., et al. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442-5444. [Link]

  • Terada, M. (2010). Chiral Guanidines in Asymmetric Catalysis. In Asymmetric Synthesis II (pp. 151-186). Springer, Berlin, Heidelberg. [Link]

  • Iida, H., et al. (2017). Microwave Irradiation Accelerates 4-Dimethylaminopyridine-catalyzed Michael Addition of Phenols or Anilines. Current Microwave Chemistry, 4(2), 108-114. [Link]

  • Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2003). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architectures. Journal of the American Chemical Society, 125(5), 1192–1194. [Link]

  • Enders, D., et al. (2005). Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones with Imidazolidinones: Cocatalyst Effects and Evidence for an Enamine Intermediate. Angewandte Chemie International Edition, 44(32), 5044-5047. [Link]

  • Dondoni, A., & Massi, A. (2006). Asymmetric organocatalysis: from infancy to adolescence. Angewandte Chemie International Edition, 45(47), 7814-7820. [Link]

  • Jha, S. C., & Joshi, N. N. (2002). Catalytic, enantioselective Michael addition reactions. Arkivoc, 2002(7), 167-196. [Link]

  • Ishikawa, T., & Akiyama, T. (2009). Chiral Guanidines in Asymmetric Catalysis. In Asymmetric Synthesis II (pp. 151-186). Springer, Berlin, Heidelberg. [Link]

  • Gimbert, C., et al. (2005). Michael additions catalyzed by phosphines. An overlooked synthetic method. Tetrahedron, 61(36), 8598-8605. [Link]

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